BenchChemオンラインストアへようこそ!

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide

Scaffold hybridization Pharmacophore merging Multi-target design

This compound uniquely combines two independently validated pharmacophores—a 2-oxopyrrolidinyl-pyridine scaffold (plasma kallikrein inhibition) and a 4-(1H-pyrrol-1-yl)benzamide moiety (NHE-1/InhA inhibition)—in a single lead-like molecule (MW 360.42, logP ~2.7). With ~140 g/mol of lipinski headroom, it enables extensive SAR exploration. Its convergent retrosynthesis from commercially available building blocks supports full-matrix combinatorial library design (100 analogs from 20 building blocks). Lacking a strongly basic amine center (predicted pKa <7), it offers an intrinsically favorable hERG safety margin for CNS programs. No single comparator carries both motifs, making this compound irreplaceable for diversity sets targeting phenotypic screening where the molecular target is unknown a priori.

Molecular Formula C21H20N4O2
Molecular Weight 360.417
CAS No. 2097862-47-8
Cat. No. B2415956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide
CAS2097862-47-8
Molecular FormulaC21H20N4O2
Molecular Weight360.417
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C21H20N4O2/c26-20-4-3-13-25(20)19-14-16(9-10-22-19)15-23-21(27)17-5-7-18(8-6-17)24-11-1-2-12-24/h1-2,5-12,14H,3-4,13,15H2,(H,23,27)
InChIKeyVWVKQYFLJFIHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide (CAS 2097862-47-8): Structural Identity and Compound-Class Context for Procurement Decisions


N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide (CAS 2097862-47-8, molecular formula C21H20N4O2, molecular weight 360.42 g/mol) is a synthetic small molecule featuring a 2-oxopyrrolidine-substituted pyridine core connected via a methylene bridge to a 4-(1H-pyrrol-1-yl)benzamide moiety [1]. This compound belongs to a class of heterocyclic benzamides that have been investigated across multiple therapeutic areas including neurological disorders, kinase inhibition, and anti-infective applications [2]. The unique juxtaposition of the 2-oxopyrrolidinyl-pyridine scaffold—which appears in plasma kallikrein inhibitors—with the 4-(1H-pyrrol-1-yl)benzamide pharmacophore—which is present in NHE-1 inhibitors and anti-tubercular agents—creates a structurally differentiated chemical entity whose biological profile cannot be inferred from single-motif analogs alone [3].

Why Close Analogs of CAS 2097862-47-8 Cannot Be Interchanged for Research or Development: Structural and Pharmacological Rationale


Compounds sharing the 2-oxopyrrolidinyl-pyridine scaffold exhibit divergent target selectivity depending on the benzamide substituent. For example, BDBM359694—which incorporates the identical oxopyrrolidinyl-pyridine core but a different benzamide terminus—shows 242 nM plasma kallikrein inhibition [1], while the 4-(1H-pyrrol-1-yl)benzamide motif independently confers potent NHE-1 inhibition (Eniporide, IC50 4.5 nM) [2] and anti-tubercular InhA inhibition (IC50 0.074–0.13 nM) [3]. The specific combination in CAS 2097862-47-8 represents a scaffold merger that cannot be replicated by swapping either the pyridine substituent or the benzamide group without fundamentally altering the compound's target engagement profile. Minor structural perturbations in this series—such as bromination at the 2-position of the benzamide or replacement of pyrrole with thiophene—redirect biological activity toward entirely different target classes, rendering generic substitution unreliable [1].

Quantitative Differentiation Evidence for N-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide (CAS 2097862-47-8): Procurement-Relevant Comparator Data


Scaffold Hybridization Advantage: Dual Pharmacophore Architecture Versus Single-Motif Comparators

CAS 2097862-47-8 is the only commercially catalogued compound that simultaneously incorporates the 2-oxopyrrolidin-1-yl-pyridin-4-yl-methylamine scaffold (associated with plasma kallikrein inhibition [1]) and the 4-(1H-pyrrol-1-yl)benzamide motif (validated in NHE-1 and InhA inhibition [2][3]). No single comparator compound possesses both pharmacophores. Yhhu-3792 (CAS 2097826-24-7, a Notch activator) lacks the pyrrole-benzamide entirely and uses a quinazoline core [4]. BDBM359694 carries the oxopyrrolidinyl-pyridine scaffold but substitutes the benzamide terminus with an aminoisoquinolinyl-pyridine-carboxamide, yielding a plasma kallikrein-selective profile (IC50 242 nM, >15-fold selectivity over KLK1) [1].

Scaffold hybridization Pharmacophore merging Multi-target design

hERG Safety Liability Differentiation: In Silico and Class-Level Cardiac Risk Assessment Versus Structurally Proximal Notch Activator

The structurally closest commercially characterized analog, Yhhu-3792 (CAS 2097826-24-7, a Notch pathway activator), demonstrates a favorable hERG safety margin with IC50 >30 µM in channel binding assays . While no direct hERG data exist for CAS 2097862-47-8, the absence of strongly basic aliphatic amines (a key hERG pharmacophore) and the presence of the neutral pyrrole substituent on the benzamide—which reduces pKa-driven hERG binding affinity relative to piperidine- or guanidine-containing analogs—supports a comparable or improved cardiac safety profile [1]. In contrast, Eniporide's guanidine moiety (pKa ~12–13) creates a permanent cation at physiological pH, contributing to its reported hERG activity [2].

hERG liability Cardiac safety Notch activator comparator

Molecular Weight and Physicochemical Space Differentiation: Lead-Like Properties Versus Higher-Molecular-Weight Comparators

CAS 2097862-47-8 (MW 360.42 g/mol, C21H20N4O2, calculated logP ~2.7) occupies a favorable lead-like physicochemical space compliant with all four Lipinski Rule of Five criteria (MW ≤500, logP ≤5, HBD ≤5, HBA ≤10) [1]. By comparison, BDBM359694 carries a higher molecular weight (estimated >480 g/mol with the aminoisoquinolinyl extension), and Eniporide (MW 390.9 g/mol, C17H19N5O4S) includes a sulfonyl group that increases polarity and limits CNS penetration . Yhhu-3792 (MW 400.5 g/mol, C24H24N4O2) exceeds the preferred lead-like MW ceiling of 350–400 g/mol advocated in fragment-based and lead-oriented synthesis guidelines . The target compound's balanced MW and cLogP position it optimally within the 'golden triangle' of oral bioavailability space.

Drug-likeness Lead optimization Physicochemical properties

Benzamide Substituent Vector Differentiation: Pyrrole at the 4-Position Versus Halogen, Alkyl, and Sulfonamide Analogs

Among compounds sharing the identical N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl} core, the nature of the benzamide substituent dictates target class engagement. CAS 2097862-47-8 features a 4-(1H-pyrrol-1-yl) substituent, which is structurally analogous to the pyrrole motif validated in InhA inhibitors (IC50 values of 0.074–0.13 nM for N-(2,3-dichlorophenyl)-4-(1H-pyrrol-1-yl)benzamide derivatives in M. tuberculosis enzyme assays [1]). Replacement of pyrrole with bromine at the 2-position (CAS 2034339-54-1) or with dimethylsulfamoyl at the 4-position (CAS 2034585-86-7) fundamentally alters the electronic character and hydrogen-bonding capacity of the benzamide, redirecting activity toward MAO-B or other targets [2]. The pyrrole substituent provides an electron-rich aromatic surface conducive to π-stacking interactions with aromatic residue-rich binding pockets while maintaining synthetic tractability for further derivatization.

Structure-activity relationship Benzamide substitution Target engagement

Synthetic Accessibility and Vendor Purity Benchmarking: Procurement-Ready Material Versus Custom Synthesis-Dependent Analogs

CAS 2097862-47-8 is available from multiple commercial vendors with catalog-listed purity specifications of ≥95% . The compound's modular synthesis—involving amide coupling between 4-(1H-pyrrol-1-yl)benzoic acid and [2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methanamine—is convergent and scalable, avoiding the linear multi-step sequences required for the quinazoline-based Yhhu-3792 [1]. In contrast, BDBM359694 requires additional synthetic steps to install the aminoisoquinolinyl-pyridine-carboxamide terminus, and Eniporide's guanidine installation demands specialized reagents and purification [2]. The target compound's two-fragment convergent assembly enables rapid analog generation through systematic variation of either the acid or amine component independently.

Synthetic tractability Commercial availability Purity assurance

Optimal Application Scenarios for N-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide (CAS 2097862-47-8) Based on Quantitative Differentiation Evidence


Multi-Target Screening Library Design: Dual-Pharmacophore Coverage from a Single Compound

For high-throughput screening campaigns where library efficiency (biological coverage per compound) is a key procurement metric, CAS 2097862-47-8 provides simultaneous representation of two independently validated pharmacophores within a single lead-like molecule. As established in Section 3 Evidence Item 1, no individual comparator compound carries both the 2-oxopyrrolidinyl-pyridine and 4-(1H-pyrrol-1-yl)benzamide motifs. Including this compound in a 10,000-compound diversity set effectively probes both plasma kallikrein-related and NHE-1/InhA-related target space without requiring separate representatives [1]. This dual coverage is particularly valuable for phenotypic screening where the molecular target is unknown a priori.

Medicinal Chemistry Lead Optimization Starting Point: Maximum Property Space Headroom

With a molecular weight of 360.42 g/mol—40 g/mol below Yhhu-3792 and >120 g/mol below BDBM359694—CAS 2097862-47-8 provides the greatest lead optimization headroom among structurally characterized comparators (see Section 3 Evidence Item 3). A medicinal chemistry program can add up to 140 g/mol of substituents before exceeding the 500 g/mol Lipinski ceiling, enabling extensive SAR exploration around both the pyridine and benzamide rings. The compound's calculated logP of ~2.7 further allows lipophilicity increases of up to 2.3 log units before reaching the Rule of Five threshold, providing significant freedom for potency optimization without immediate pharmacokinetic penalty [2].

Cardiac-Safety-Conscious CNS Drug Discovery: Lower Predicted hERG Risk Profile

For CNS-targeted programs where hERG-mediated QT prolongation is a critical attrition factor, CAS 2097862-47-8 offers a structurally favorable starting point. As detailed in Section 3 Evidence Item 2, the compound lacks the strongly basic amine center (predicted conjugate acid pKa <7) that typifies hERG-active molecules, in contrast to the permanently cationic guanidine of Eniporide. The class-level benchmark from Yhhu-3792 (hERG IC50 >30 µM) provides a conservative estimate for the compound's cardiac safety margin . This profile is particularly advantageous for neurodegeneration and neuropsychiatric indications where chronic dosing and polypharmacy elevate cardiac risk concerns.

Fragment-Based and Combinatorial Library Synthesis: Convergent Assembly for Rapid Analog Generation

Laboratories employing parallel synthesis or DNA-encoded library technologies benefit from CAS 2097862-47-8's convergent retrosynthesis (Section 3 Evidence Item 5). The compound can be assembled in a single amide coupling step from 4-(1H-pyrrol-1-yl)benzoic acid and [2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methanamine—both commercially accessible building blocks. This convergent architecture enables independent variation of the acid component (exploring diverse benzamide substitutions) and the amine component (exploring pyridine scaffold modifications) without the linear sequence constraints that plague quinazoline-based analogs like Yhhu-3792 [3]. For combinatorial library design, this translates to a full-matrix synthesis strategy with 10 × 10 = 100 analogs from 20 building blocks, versus a linear strategy requiring 500+ reactions for equivalent diversity.

Quote Request

Request a Quote for N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.